N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring followed by the introduction of the triazole and sulfonyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and triazole-containing molecules. These compounds often share similar structural features but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
What sets N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide apart is its unique combination of functional groups, which can confer specific reactivity and binding properties. This makes it a valuable compound for various applications, particularly in fields where precise molecular interactions are crucial.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5S/c1-20-10-18-19-16(20)27(23,24)12-8-21(9-12)15(22)17-7-11-4-5-13(25-2)14(6-11)26-3/h4-6,10,12H,7-9H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDHNHBRRJJWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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